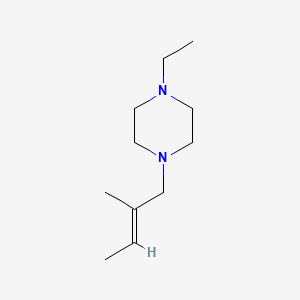
1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(2-methyl-2-buten-1-yl)piperazine is a chemical compound that belongs to the class of piperazines. This compound is used in scientific research as a pharmacological tool to study the effects of drugs on the central nervous system. It is also used in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it prevents the reuptake of serotonin in the brain, resulting in increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
1-Ethyl-4-(2-methyl-2-buten-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain. It also increases the levels of certain neurotransmitters, such as 5-HT, in the synaptic cleft. These effects are thought to be responsible for its antidepressant and anxiolytic properties.
実験室実験の利点と制限
One of the advantages of using 1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine in lab experiments is that it is a well-studied compound. Its effects on the central nervous system have been extensively researched, making it a useful tool for studying the effects of drugs on the brain. However, one of the limitations of using this compound is that it is not very selective in its action. It affects a number of different neurotransmitter systems in the brain, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for research on 1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine. One area of research is the development of more selective compounds that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the long-term effects of this compound on the brain. Finally, there is a need for more research on the potential therapeutic uses of this compound, particularly in the treatment of depression and anxiety disorders.
In conclusion, 1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine is a well-studied compound that is used in scientific research as a pharmacological tool to study the effects of drugs on the central nervous system. Its mechanism of action is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor. This compound has a number of biochemical and physiological effects, including increasing the release of dopamine and norepinephrine in the brain. While there are some limitations to using this compound in lab experiments, it remains a useful tool for studying the effects of drugs on the brain. There are a number of future directions for research on this compound, including the development of more selective compounds and investigation of its potential therapeutic uses.
合成法
The synthesis of 1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine involves the reaction of 2-methyl-2-butenal with ethylenediamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final product.
科学的研究の応用
1-Ethyl-4-(2-methyl-2-buten-1-yl)piperazine is used in scientific research as a pharmacological tool to study the effects of drugs on the central nervous system. It is also used in the synthesis of other chemical compounds. This compound is commonly used in the development of drugs that target the serotonin receptor.
特性
IUPAC Name |
1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-4-11(3)10-13-8-6-12(5-2)7-9-13/h4H,5-10H2,1-3H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNSMJWDRUXHOX-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C(=C/C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513707 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)
![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)

![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)




![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)